2-(3-Methyl-pyrazol-1-yl)-ethylamine
CAS No.: 62821-90-3
Cat. No.: VC2010316
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62821-90-3 |
|---|---|
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 2-(3-methylpyrazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3 |
| Standard InChI Key | UMRSLQAZFZWQKA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)CCN |
| Canonical SMILES | CC1=NN(C=C1)CCN |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(3-Methyl-pyrazol-1-yl)-ethylamine contains a pyrazole ring with a methyl group at position 3 and an ethylamine chain connected to the N-1 position. This arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions. The compound's structure can be represented by several methods, as shown in Table 1 :
| Structural Representation | Value |
|---|---|
| IUPAC Name | 2-(3-methylpyrazol-1-yl)ethanamine |
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| Canonical SMILES | CC1=NN(C=C1)CCN |
| InChI | InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3 |
| InChI Key | UMRSLQAZFZWQKA-UHFFFAOYSA-N |
The compound features a primary amine group (-NH2) at the end of the ethyl chain, which contributes to its nucleophilic character and ability to form hydrogen bonds. The pyrazole ring provides aromatic character and potential for π-stacking interactions. The methyl substituent at position 3 of the pyrazole ring influences the electronic distribution and reactivity of the heterocyclic system .
Physicochemical Properties
Understanding the physicochemical properties of 2-(3-Methyl-pyrazol-1-yl)-ethylamine is crucial for predicting its behavior in different environments and reaction conditions. Table 2 summarizes the key physicochemical properties of this compound :
| Property | Value |
|---|---|
| Physical State at Room Temperature | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | 221.2±23.0 °C at 760 mmHg |
| Density | 1.11±0.1 g/cm³ |
| Typical Purity in Commercial Samples | 95% |
| Solubility | Likely soluble in polar organic solvents and water due to amino group |
| pKa | Not specified (estimated to be around 9-10 for the primary amine) |
The compound's relatively high boiling point reflects the presence of hydrogen bonding capabilities due to the primary amine group. Its density is typical for organic compounds containing nitrogen heterocycles. The compound is expected to be soluble in a range of polar solvents due to its amine functionality, making it versatile for various reaction conditions .
Synthesis Methods
Several approaches have been developed for the synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and related pyrazole derivatives. These methods vary in complexity, yield, and starting materials.
Alkylation of 3-Methylpyrazole
One of the most direct routes to synthesize 2-(3-Methyl-pyrazol-1-yl)-ethylamine involves the alkylation of 3-methylpyrazole with an appropriate alkylating agent. This approach typically employs 2-chloroethylamine or similar reagents under controlled conditions .
The synthesis can be performed under phase-transfer catalysis conditions, which facilitate the reaction between the pyrazole and the alkylating agent. Depending on the substrate acidity, the electrophilic substitution process may be accompanied by dehydrochlorination of the alkylating agent. Research has shown that in some cases, especially with 3,5-dimethylpyrazole, up to 6 equivalents of 2-chloroethylamine may be necessary to achieve satisfactory yields .
The general reaction can be represented as:
3-methylpyrazole + 2-chloroethylamine → 2-(3-Methyl-pyrazol-1-yl)-ethylamine + HCl
This reaction typically requires basic conditions to neutralize the generated HCl and prevent protonation of the product's amine group. Temperature control is essential to minimize side reactions and optimize yield .
Alternative Synthetic Routes
While direct alkylation is a common approach, alternative synthetic routes have been explored to improve yields or adapt to specific starting materials. These include:
-
Reaction of hydrazines with suitable precursors containing the ethylamine moiety
-
Modification of existing pyrazole derivatives with functionalized side chains
-
Construction of the pyrazole ring with the ethylamine group already in place
For example, the synthesis of 3-methylpyrazole (a precursor) can be accomplished by reacting butenediols or ethynylalkylcarbinols in 30-100% sulfuric acid, often in the presence of catalytic amounts of iodine compounds. This approach provides a pathway to the core pyrazole structure, which can then be further functionalized to introduce the ethylamine group .
The choice of synthetic route depends on various factors including available starting materials, desired scale, and specific application requirements. For industrial-scale production, considerations such as cost, safety, and environmental impact become particularly important .
| Manufacturer | Product Number | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| AK Scientific | 6993AE | 1g | $560 | Not specified |
| American Custom Chemicals | CHM0088213 | 500mg | $795.80 | 95.00% |
| Matrix Scientific | 026428 | 1g | $378 | Not specified |
| ChemBridge Corporation | BB-4016693 | 1g | $395 | 95% |
| Chemenu | CM283486 | 5g | $825 | 95% |
The relatively high pricing reflects the specialized nature of this compound and the complexity involved in its synthesis and purification. Researchers should verify the current availability and pricing with suppliers directly, as these may have changed since the last available data .
It's worth noting that the compound appears in multiple supplier catalogs with consistent identification information (CAS number, structural data), indicating established production methods and recognized utility in the research community .
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